molecular formula C13H12S B1265453 Benzyl phenyl sulfide CAS No. 831-91-4

Benzyl phenyl sulfide

Cat. No. B1265453
CAS RN: 831-91-4
M. Wt: 200.3 g/mol
InChI Key: LKMCJXXOBRCATQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzyl phenyl sulfide can be synthesized through several methods, highlighting its versatile nature in organic synthesis. A notable approach involves the reaction of benzyne with ethyl aryl sulfides, leading to phenyl aryl sulfides in excellent yields. This method provides a general synthesis route from arenethiols, as ethyl aryl sulfides are quantitatively obtainable from arenethiols and ethyl bromide (Nakayama, Fujita, & Hoshino, 1983). Furthermore, the reaction of thiiranes with benzyne offers an efficient synthesis of phenyl vinyl sulfides, showcasing the stereospecific nature of these reactions (Nakayama, Takeue, & Hoshino, 1984). Another method involves the use of copper salt as a catalyst and Cs2CO3 as a base to synthesize benzyl phenyl sulfides from phenyldithiocarbamates and benzyl halides, illustrating a ligand/additive-free approach with good substrate suitability (Zhou, Yang, Ye, & Dong, 2022).

Molecular Structure Analysis

While specific studies on the molecular structure analysis of benzyl phenyl sulfide were not highlighted in this search, the understanding of its structure is crucial for its synthesis and reaction mechanisms. The molecular structure of benzyl phenyl sulfide, featuring a benzyl group attached to a phenyl group through a sulfur atom, is foundational in determining its reactivity and physical properties.

Chemical Reactions and Properties

Benzyl phenyl sulfide participates in various chemical reactions, including photocleavage of benzyl-sulfur bonds, which has been studied to understand the mechanism involving radical intermediates. Such insights are crucial for designing light-responsive materials and understanding the stability of sulfur-containing compounds (Fleming & Jensen, 1996).

Scientific Research Applications

Application 1: Antibacterial Agents Against Methicillin-Resistant Staphylococcus Aureus (MRSA)

  • Specific Scientific Field : Medical and Pharmaceutical Research .
  • Summary of the Application : Benzyl phenyl sulfide derivatives have been studied for their potential as antibacterial agents, specifically against Methicillin-resistant Staphylococcus aureus (MRSA), a major threat to human health due to its resistance to almost all classes of antibiotics .
  • Methods of Application or Experimental Procedures : In the study, three series of benzyl phenyl sulfide derivatives were designed and synthesized. Their antibacterial activity against eleven MRSA strains were evaluated .
  • Results or Outcomes : The results showed that two series of the synthetic compounds exhibit potent antibacterial activity against S. aureus and MRSA, with minimum inhibitory concentrations of 2–64 μg/mL. The mechanism of the antibacterial activity was shown to involve the destruction of the bacterial cell membrane .

Application 2: Synthesis of Drug Analogs

  • Specific Scientific Field : Pharmaceutical Research .
  • Summary of the Application : Benzyl sulfides, such as Benzyl phenyl sulfide, can be synthesized via substitution reaction at the sulfur of phosphinic acid thioesters . This method has a wide substrate scope and is applicable for the synthesis of drug analogs .
  • Methods of Application or Experimental Procedures : The reaction between phosphinic acid thioesters and benzyl Grignard reagents leads to unexpected carbon–sulfur bond formation . This developed method for benzyl sulfides is used for the synthesis of drug analogs .
  • Results or Outcomes : The method has been successfully used to synthesize a variety of benzyl sulfides, which are important intermediates in the synthesis of drug analogs .

Application 3: Medical Synthesis Intermediate

  • Specific Scientific Field : Medical and Pharmaceutical Research .
  • Summary of the Application : Benzyl phenyl sulfide can be used as a medical synthesis intermediate . It is a part of a class of compounds known as aromatic sulfides and sulfoxides, which are widely present in various drug molecules and natural products .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of using Benzyl phenyl sulfide as a medical synthesis intermediate are not detailed in the source .

Application 4: Unexpected Carbon–Sulfur Bond Formation

  • Specific Scientific Field : Chemical Research .
  • Summary of the Application : Unexpected carbon–sulfur bond formation took place in the reaction between phosphinic acid thioesters and benzyl Grignard reagents . This developed method for benzyl sulfides has a wide substrate scope and was applicable for the synthesis of a drug analog .
  • Methods of Application or Experimental Procedures : The reaction between phosphinic acid thioesters and benzyl Grignard reagents leads to unexpected carbon–sulfur bond formation . This developed method for benzyl sulfides is used for the synthesis of drug analogs .
  • Results or Outcomes : The method has been successfully used to synthesize a variety of benzyl sulfides, which are important intermediates in the synthesis of drug analogs .

Application 5: Organic Building Blocks

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : Benzyl phenyl sulfide is used as an organic building block . It is available for purchase from chemical suppliers and can be used in various chemical reactions .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of using Benzyl phenyl sulfide as an organic building block are not detailed in the source .

Safety And Hazards

Benzyl phenyl sulfide should be handled with care to avoid contact with skin and eyes, and inhalation of vapors or mists should be avoided . It is classified as highly hazardous to water .

properties

IUPAC Name

benzylsulfanylbenzene
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InChI

InChI=1S/C13H12S/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LKMCJXXOBRCATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H12S
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50232172
Record name Benzyl phenyl sulphide
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Molecular Weight

200.30 g/mol
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Physical Description

Pale yellow to white solid with the odor of "stench"; Inslouble in water; [MSDSonline]
Record name Benzyl phenyl sulfide
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Product Name

Benzyl phenyl sulfide

CAS RN

831-91-4
Record name Benzyl phenyl sulfide
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Record name BENZYL PHENYL SULFIDE
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Record name Benzyl phenyl sulphide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,040
Citations
K Lu, Q Chen, XF Xu, Y Meng, J Lin… - The Journal of …, 2020 - nature.com
… In this study, three series of benzyl phenyl sulfide derivatives were designed and synthesized, and their antibacterial activity against eleven MRSA strains were evaluated. The results …
Number of citations: 9 www.nature.com
F Wu, Y Wang, Y Qian, ZB Xie, Z Ke… - Chemistry–An Asian …, 2023 - Wiley Online Library
… Herein, we report a green route to access various benzyl phenyl sulfide derivatives in good … dibenzyl ether and benzyl phenyl sulfide, finally generating benzyl phenyl sulfide derivatives. …
Number of citations: 4 onlinelibrary.wiley.com
SJ Kim, TG Kim, CS Ah, K Kim… - The Journal of Physical …, 2004 - ACS Publications
The photolysis dynamics of benzyl phenyl sulfide adsorbed on silver nanoparticles suspended in water has been studied by using time-resolved transient-absorption spectroscopy. The …
Number of citations: 28 pubs.acs.org
YH Yim, K Kim, MS Kim - Journal of Physical Chemistry, 1990 - ACS Publications
… In the present work, a rather detailed SERS investigation has been carried out for benzyl phenyl sulfide … Ethanolic solution of benzyl phenyl sulfide was added to the silver sol to the final …
Number of citations: 50 pubs.acs.org
KL Kim, SJ Lee, K Kim - The Journal of Physical Chemistry B, 2004 - ACS Publications
… Using these facts, the SERS of benzyl phenyl sulfide (BPS) in silver sol is revisited to assess the excitation-wavelength dependence of the C−S bond scission of BPS on Ag to produce …
Number of citations: 44 pubs.acs.org
I Lee, SW Han, CH Kim, TG Kim, SW Joo, DJ Jang… - Langmuir, 2000 - ACS Publications
Benzyl phenyl sulfide (BPS, C 6 H 5 CH 2 −S−C 6 H 5 ) is readily converted on silver to benzenethiolate by irradiation with visible light. By using this knowledge and invoking the fact …
Number of citations: 29 pubs.acs.org
MA Abraham, MT Klein - Fuel science & technology international, 1988 - Taylor & Francis
… REACTIONS OF BENZYL PHENYL SULFIDE NEAT … conditions for the reactions of Benzyl Phenyl Sulfide … -first-order rate constants summarizing the reactions of Benzyl Phenyl Sulfide. …
Number of citations: 14 www.tandfonline.com
A Hatano, M Okada, K Shimazaki, S Uehara… - Biocontrol …, 2011 - jstage.jst.go.jp
… In this study, we tested the antimicrobial activities of twelve benzyl phenyl sulfide derivatives R-Bn-SPh-X (R: functional group, X: halogen atom or hydrogen atom, Table 1) against 10 …
Number of citations: 1 www.jstage.jst.go.jp
HF Wilson, DS Tarbell - Journal of the American Chemical Society, 1950 - ACS Publications
… not as accurate as those obtained with benzyl phenyl sulfide,2 … 51.5-53, and a neutral oil which was similar to that isolated from the cleavage of benzyl phenyl sulfide. …
Number of citations: 28 pubs.acs.org
Y Zhou, CL Yang, L Ye, ZB Dong - Synthesis, 2022 - thieme-connect.com
An odorless and efficient protocol for the synthesis of benzyl phenyl sulfides is reported. Starting from environmentally friendly phenyl dithiocarbamates and commercially available …
Number of citations: 2 www.thieme-connect.com

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